Urea, N-[4-[1-amino-2-(phenylmethoxy)ethyl]-2-thiazolyl]-N'-(3-chloro-4-fluorophenyl)-
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Overview
Description
Urea, N-[4-[1-amino-2-(phenylmethoxy)ethyl]-2-thiazolyl]-N’-(3-chloro-4-fluorophenyl)- is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[4-[1-amino-2-(phenylmethoxy)ethyl]-2-thiazolyl]-N’-(3-chloro-4-fluorophenyl)- typically involves multiple steps One common method begins with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Advanced techniques such as continuous flow chemistry may also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[4-[1-amino-2-(phenylmethoxy)ethyl]-2-thiazolyl]-N’-(3-chloro-4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Urea, N-[4-[1-amino-2-(phenylmethoxy)ethyl]-2-thiazolyl]-N’-(3-chloro-4-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share structural similarities.
Urea Derivatives: Compounds such as phenylurea and thiourea have related functional groups.
Uniqueness
What sets Urea, N-[4-[1-amino-2-(phenylmethoxy)ethyl]-2-thiazolyl]-N’-(3-chloro-4-fluorophenyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C19H18ClFN4O2S |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
1-[4-(1-amino-2-phenylmethoxyethyl)-1,3-thiazol-2-yl]-3-(3-chloro-4-fluorophenyl)urea |
InChI |
InChI=1S/C19H18ClFN4O2S/c20-14-8-13(6-7-15(14)21)23-18(26)25-19-24-17(11-28-19)16(22)10-27-9-12-4-2-1-3-5-12/h1-8,11,16H,9-10,22H2,(H2,23,24,25,26) |
InChI Key |
DUYHXVUZFOXOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2=CSC(=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl)N |
Origin of Product |
United States |
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